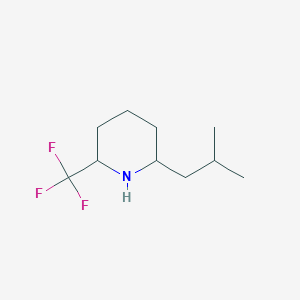

2-(2-Methylpropyl)-6-(trifluoromethyl)piperidine

Description

Molecular Architecture and Stereochemical Configuration

Molecular Architecture

The molecular formula of the free base form is C10H18F3N , with a molecular weight of 209.25 g/mol . In its hydrochloride salt form, the formula becomes C10H19ClF3N , with a molecular weight of 245.71 g/mol . The IUPAC name is 2-(2-methylpropyl)-6-(trifluoromethyl)piperidine , reflecting the substitution pattern on the piperidine ring (Figure 1).

Key Structural Features:

- Piperidine Ring : A six-membered saturated heterocycle with one nitrogen atom.

- 2-Methylpropyl Group : A branched alkyl chain (-CH2CH(CH2CH3)) at position 2.

- Trifluoromethyl Group : A -CF3 substituent at position 6.

The SMILES notation CC(C)CC1CCCC(N1)C(F)(F)F explicitly defines the connectivity of atoms.

Stereochemical Configuration

Stereochemical details, including the absolute configuration of chiral centers, are not explicitly provided in the available literature. Piperidine derivatives typically exhibit chair conformations, with bulky substituents preferentially occupying equatorial positions to minimize steric strain. For this compound:

- The trifluoromethyl group at position 6 may adopt an equatorial orientation due to its size.

- The 2-methylpropyl group at position 2 could influence ring puckering, potentially stabilizing a specific chair or boat conformation.

Further experimental studies, such as X-ray crystallography or dynamic NMR, are required to confirm the predominant conformation.

Properties

Molecular Formula |

C10H18F3N |

|---|---|

Molecular Weight |

209.25 g/mol |

IUPAC Name |

2-(2-methylpropyl)-6-(trifluoromethyl)piperidine |

InChI |

InChI=1S/C10H18F3N/c1-7(2)6-8-4-3-5-9(14-8)10(11,12)13/h7-9,14H,3-6H2,1-2H3 |

InChI Key |

PWJGLMISEMYTAO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC1CCCC(N1)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be carried out under various conditions, often involving the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylpropyl)-6-(trifluoromethyl)piperidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced piperidine derivatives.

Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield trifluoromethyl ketones, while substitution reactions can produce a variety of functionalized piperidine derivatives .

Scientific Research Applications

2-(2-Methylpropyl)-6-(trifluoromethyl)piperidine has several applications in scientific research:

Biology: The compound’s unique properties make it useful in studying biological processes and interactions, especially those involving fluorinated compounds.

Mechanism of Action

The mechanism of action of 2-(2-Methylpropyl)-6-(trifluoromethyl)piperidine involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl group can enhance the compound’s binding affinity to specific receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

*Note: Molecular weights marked with * are estimated using empirical formulas.

Key Findings from Comparative Analysis

Core Structure Influence :

- The piperidine core in the target compound offers conformational rigidity compared to pyridine or pyrimidine analogs. This may enhance receptor binding specificity in pharmaceutical contexts .

- Thiazopyr ’s pyridine core with a thiazole substituent imparts herbicidal activity, likely due to interference with plant-specific metabolic pathways .

Substituent Effects: The trifluoromethyl group universally enhances lipophilicity (logP) across analogs, improving membrane permeability. For example, Thiazopyr’s logP is ~3.9 (predicted), critical for foliar absorption in herbicides . In the spirocyclic patent compound (MW 775.8), this group may stabilize the molecule’s tertiary structure .

Functional Group Diversity :

- The carboxylic acid in the pyrimidine derivative () increases water solubility, contrasting with the ester group in Thiazopyr, which balances lipophilicity for agrochemical use .

- Spirocyclic frameworks (e.g., ) introduce topological complexity, often enhancing binding to biological targets like enzymes or receptors .

Biological Activity

2-(2-Methylpropyl)-6-(trifluoromethyl)piperidine, also known by its chemical structure and CAS number (1803601-51-5), is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is particularly noted for its interactions with neurotransmitter systems and its implications in therapeutic applications, including antidepressant effects.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a trifluoromethyl group at the 6-position and an isobutyl group at the 2-position. The presence of these groups influences its lipophilicity and binding affinity to various biological targets.

Research indicates that this compound may exert its biological effects through the modulation of neurotransmitter systems, particularly in relation to serotonin and norepinephrine pathways. This modulation is crucial for its antidepressant-like activity, as compounds that affect these neurotransmitters are often explored for their potential in treating mood disorders.

Antidepressant Effects

Several studies have demonstrated the efficacy of piperidine derivatives in modulating neurotransmitter systems, suggesting that this compound may possess similar properties. Research indicates that compounds with structural similarities can enhance serotonin reuptake inhibition, contributing to their antidepressant effects.

Study on Antidepressant Activity

A notable study evaluated the antidepressant-like effects of several piperidine derivatives, including those structurally related to this compound. The findings suggested significant reductions in depression-like behaviors in animal models, correlating with increased levels of serotonin and norepinephrine in the brain.

Antimicrobial Efficacy

Another research effort focused on the antimicrobial activity of piperidine derivatives, revealing promising results against both Gram-positive and Gram-negative bacteria. The study highlighted that modifications in the piperidine structure could enhance antibacterial activity, suggesting a potential for developing new antimicrobial agents based on this scaffold .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Antidepressant, Antimicrobial |

| Piperidin-1-yl derivatives | Structure | Antidepressant, Anti-inflammatory |

| Other piperidine derivatives | Structure | Antimicrobial, Anticancer |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.